molecular formula C3H7NO5S2 B167525 L-Cysteine S-sulfate CAS No. 1637-71-4

L-Cysteine S-sulfate

Cat. No.: B167525
CAS No.: 1637-71-4
M. Wt: 201.2 g/mol
InChI Key: NOKPBJYHPHHWAN-REOHCLBHSA-N
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Description

S-Sulfocysteine (SSC; C₃H₇NO₅S₂) is a sulfur-containing amino acid derivative formed via the non-enzymatic addition of sulfite (SO₃²⁻) to cysteine disulfide bonds . It serves as a critical biomarker for sulfite oxidase (SOX) deficiency and molybdenum cofactor deficiency (MoCoD), rare inborn errors of metabolism (IEMs) characterized by seizures, neurological degeneration, and early mortality . Structurally, SSC mimics glutamate, enabling it to bind to N-methyl-D-aspartate (NMDA) receptors, inducing excitotoxicity and neuronal damage . In biotechnology, SSC is an intermediate in Escherichia coli L-cysteine biosynthesis via the sulfocysteine synthase (SLCYSS)-dependent pathway .

Properties

IUPAC Name

(2R)-2-amino-3-sulfosulfanylpropanoic acid
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InChI

InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1
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InChI Key

NOKPBJYHPHHWAN-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@@H](C(=O)O)N)SS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5S2
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Related CAS

7381-67-1 (mono-hydrochloride salt)
Record name S-Sulphocysteine
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DSSTOX Substance ID

DTXSID20167649
Record name S-Sulphocysteine
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Molecular Weight

201.2 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name S-Sulfocysteine
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CAS No.

1637-71-4
Record name L-Cysteinesulfonic acid
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Melting Point

170 - 171 °C
Record name Cysteine-S-sulfate
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Preparation Methods

Cysteine Synthase B-Catalyzed Biosynthesis

The enzymatic synthesis of S-sulfocysteine in Salmonella typhimurium involves cysteine synthase B (CS-B), a pyridoxal phosphate-dependent enzyme. This pathway converts O-acetylserine (OAS) and thiosulfate (S₂O₃²⁻) into S-sulfocysteine and acetate. The reaction mechanism follows:

O-acetylserine+S2O32S-sulfocysteine+acetate\text{O-acetylserine} + \text{S}2\text{O}3^{2-} \rightarrow \text{S-sulfocysteine} + \text{acetate}

Enzyme Purification and Characterization

Key purification steps for CS-B from S. typhimurium include:

  • Cell Disruption : Sonication of bacterial cells in Tris-hydrochloride buffer (pH 7.6).

  • Streptomycin Treatment : Removal of nucleic acids via precipitation.

  • Ammonium Sulfate Fractionation : Precipitation of proteins between 35–70% saturation.

  • Heat Treatment : Incubation at 50°C for 5 minutes to denature heat-labile contaminants.

  • Chromatography : Sequential use of DEAE-Sepharose and Sephadex G-100 columns for final purification.

Table 1. Purification Summary of Cysteine Synthase B

StepTotal Protein (mg)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Extract15,3000.251001
DEAE-Sepharose8419.26777
Sephadex G-1000.531371,252

The purified enzyme exhibited a Kₘ of 9.0 mM for O-acetylserine and 2.7 mM for thiosulfate, with a Vₘₐₓ of 313 U/mg.

Chemical Synthesis of S-Sulfocysteine

Reaction of Cystine with Inorganic Sulfite

S-Sulfocysteine is synthesized chemically via the reaction of cystine with sulfite (SO₃²⁻) under acidic conditions:

Cystine+SO322S-sulfocysteine\text{Cystine} + \text{SO}_3^{2-} \rightarrow 2 \text{S-sulfocysteine}

This method is scalable but requires precise control of pH and temperature to avoid side reactions.

Optimization Parameters

  • pH : Maintained between 6.8–7.5 to stabilize sulfite ions.

  • Reagent Ratios : Equimolar concentrations of cystine and sulfite ensure complete conversion.

  • Temperature : Room temperature (20–25°C) minimizes decomposition.

Table 2. Chemical Synthesis Yield Under Varied Conditions

pHTemperature (°C)Reaction Time (h)Yield (%)
6.8251278
7.2251285
7.5251272

Industrial-Scale Production for Biopharmaceutical Applications

Cell Culture Supplementation

In biomanufacturing, S-sulfocysteine is used to reduce trisulfide bonds in monoclonal antibodies. The compound is added to cell culture media as a sodium salt (0.4–50 mM) with the following considerations:

  • Feed Medium Composition : Excludes cysteine/cystine to prevent competition.

  • Timing : Added during the exponential growth phase (days 3–7).

  • pH Adjustment : Maintained at 6.8–7.5 to enhance solubility and stability.

Table 3. Impact of S-Sulfocysteine on Antibody Quality

Concentration (mM)Trisulfide Bonds (%)Specific Productivity (pg/cell/day)
0 (Control)12.425
104.132
202.834

Analytical Characterization

Spectrophotometric Confirmation

The enzymatic reaction’s progress is monitored via UV-Vis spectroscopy. Pyridoxal phosphate in CS-B absorbs at 412 nm, shifting to 465 nm upon binding O-acetylserine, confirming Schiff base formation.

Chromatographic Identification

Reverse-phase HPLC with UV detection (220 nm) resolves S-sulfocysteine (retention time: 8.2 min) from cysteine (6.5 min) and cystine (10.1 min) .

Chemical Reactions Analysis

Types of Reactions: S-sulphocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reactions of S-sulphocysteine include cysteine, sulfo-glutathione, and other sulfur-containing compounds .

Scientific Research Applications

Neurobiology and Metabolic Disorders

Neurodegeneration in Molybdenum Cofactor Deficiency (MoCD)
One of the most critical applications of SSC is its role in understanding and treating MoCD, a rare genetic disorder characterized by severe neurodegeneration. SSC acts as an agonist for N-methyl D-aspartate receptors (NMDA-R), leading to excitotoxicity and neuronal damage. Research indicates that SSC accumulation in patients with MoCD correlates with increased neurodegenerative symptoms due to calcium influx and subsequent cell signaling alterations .

Case Study: Treatment with NMDA-R Antagonists
In a study involving mouse models of MoCD, pharmacological blockade of NMDA-R using memantine demonstrated protective effects against SSC-induced neurotoxicity. This suggests potential therapeutic avenues for managing symptoms associated with MoCD by targeting SSC's excitotoxic pathways .

Biotechnological Applications

Cell Culture and Biopharmaceutical Production
SSC has been identified as a promising feed supplement in cell culture, particularly in Chinese hamster ovary (CHO) cells used for producing therapeutic proteins. A multi-omics study revealed that SSC enhances cellular performance by stabilizing intracellular cysteine levels, which are crucial for maintaining redox balance and promoting antioxidant responses .

Table 1: Effects of S-Sulfocysteine on CHO Cell Cultures

ParameterControl (without SSC)With SSC
Cell Viability75%90%
Protein Titer500 mg/L750 mg/L
Glutathione LevelsLowHigh
Cysteine AvailabilityLimitedEnhanced

This table illustrates the beneficial effects of SSC on cell viability and protein production, highlighting its utility in biopharmaceutical manufacturing.

Diagnostic Applications

Biomarker for Molybdenum Cofactor Deficiency
Elevated levels of SSC in urine are a diagnostic hallmark for MoCD and sulfite oxidase deficiency. Early detection through urine tests can facilitate timely intervention, which is crucial given the rapid progression of neurodegeneration associated with these conditions .

Toxicology Studies

Seizure-Inducing Properties
Research has shown that SSC can induce seizure-like behaviors in model organisms such as zebrafish. This highlights its potential neurotoxic effects when present at elevated levels, further emphasizing the need for careful monitoring in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Cysteine

  • Structure: Cysteine (C₃H₇NO₂S) contains a thiol (-SH) group, whereas SSC replaces this with a sulfonate (-S-SO₃⁻) moiety .
  • Metabolic Role :
    • Cysteine is a precursor for glutathione, taurine, and coenzyme A.
    • SSC arises from sulfite intoxication in SOX/MoCoD or via bacterial SLCYSS activity .
  • Clinical Significance :
    • Elevated cysteine is benign, while SSC accumulation causes NMDA receptor overactivation, seizures, and neurodegeneration .

Homocysteine

  • Structure: Homocysteine (C₄H₉NO₂S) has an additional methylene group compared to cysteine.
  • Metabolic Role :
    • Central to the transsulfuration pathway, converting methionine to cysteine.
    • SSC and homocysteine are inversely related in MoCoD: homocysteine levels plummet due to SOX deficiency, while SSC surges .
  • Clinical Significance :
    • Hyperhomocysteinemia is linked to cardiovascular disease, whereas SSC is specific to SOX/MoCoD .

Cystathionine

  • Structure : A thioether (C₇H₁₄N₂O₄S) formed from homocysteine and serine.
  • Metabolic Role :
    • Intermediate in the transsulfuration pathway.
    • Both cystathionine and SSC are elevated in oxidative stress, but SSC uniquely correlates with NMDA-mediated excitotoxicity .
  • Biotechnological Context: In E. coli, SSC synthesis (via SLCYSS) competes with cystathionine-derived cysteine production, impacting sulfur utilization efficiency .

Glutathione (GSH)

  • Structure : Tripeptide (γ-glutamyl-cysteinyl-glycine) with a free thiol group.
  • Functional Contrast :
    • GSH is a major antioxidant, whereas SSC is a neurotoxin.
    • SSC disrupts GSH synthesis by sequestering cysteine .

Biochemical and Kinetic Comparisons

Reaction Rates in Sulfur Metabolism

Compound Reaction Partner Rate Constant (M⁻¹s⁻¹) Context
S-Sulfocysteine Sulfide 4 × 10⁶ ndSQR-catalyzed thiosulfate formation
S-Sulfocysteine Sulfite 1 × 10² Non-enzymatic addition to SQR
Cysteine Sulfite 3.4 × 10⁵ Rapid CT complex formation

Sulfur Utilization Efficiency in E. coli L-Cysteine Production

Enzyme Overexpressed Sulfur Molar Yield (%) Key Mechanism
SLCYSS (SSC pathway) 55.0 Utilizes one sulfur atom from thiosulfate
CYSS (cysteine synthase) 74.7 Cleaves both sulfur atoms via SCYSSL

Clinical Diagnostic Utility

Biomarker Associated Disorder Diagnostic Test Specificity
S-Sulfocysteine SOX deficiency, MoCoD High (urine/serum assay)
Homocysteine Hyperhomocysteinemia Plasma/serum assay
Cystathionine Oxidative stress, PD progression Plasma metabolomics

Biological Activity

S-Sulfocysteine (SSC) is a derivative of L-cysteine that has garnered significant attention due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of SSC, focusing on its mechanisms of action, effects on cellular processes, and implications in various biological contexts.

Overview of S-Sulfocysteine

S-Sulfocysteine is formed through the reaction of cysteine with sulfuric acid. It is characterized by a sulfonic acid group attached to the thiol moiety, which enhances its stability compared to L-cysteine and N-acetylcysteine (NAC) due to the protection of the thiol group from oxidation . The stability of SSC allows it to be utilized effectively in cell culture and therapeutic applications.

Cellular Uptake and Metabolism

Research indicates that SSC is actively taken up by cells, particularly in Chinese hamster ovary (CHO) cells, where it undergoes metabolic conversion. A multi-omics study demonstrated that SSC forms mixed disulfides with glutathione (GSH), leading to the release of cysteine and sulfur species, thereby enhancing cellular antioxidant capacity . This process plays a crucial role in maintaining cysteine homeostasis and promoting cellular functions.

Neurotoxic Effects

In contrast to its beneficial effects in cell culture, SSC has been implicated as a neurotoxic agent in certain pathological conditions, such as molybdenum cofactor deficiency (MoCD). Studies have shown that SSC activates N-methyl D-aspartate receptors (NMDA-R), leading to calcium influx and excitotoxicity in neurons. This neurodegeneration is mediated by calpain activation, which degrades synaptic proteins and exacerbates synaptic loss . The neurotoxic effects of SSC highlight its dual role depending on the biological context.

Impact on Cell Culture Processes

The incorporation of SSC into cell culture feeds has been shown to enhance productivity in biopharmaceutical production. In various cell lines, SSC supplementation resulted in increased specific productivity (Qp) and prolonged culture duration. Furthermore, it reduced trisulfide bond levels in produced antibodies, leading to decreased product heterogeneity . These findings suggest that SSC can improve overall process performance in biomanufacturing.

Table 1: Effects of S-Sulfocysteine on Cellular Processes

Study Cell Type Effect Observed Mechanism
CHO CellsIncreased antioxidant responseMixed disulfide formation with GSH
NeuronsNeurotoxicityNMDA-R activation, calcium influx
Various Cell LinesEnhanced antibody productionReduction of trisulfide bonds

Case Studies

  • CHO Cell Studies : In a comprehensive study utilizing CHO-K1 GS cells, SSC was shown to enhance cell viability and titer during fed-batch processes. The increased availability of cysteine directed towards glutathione synthesis was linked to an improved antioxidative response .
  • Neurodegeneration Model : In mouse models of MoCD, elevated levels of SSC were correlated with neurodegeneration. Pharmacological blockade of NMDA-R effectively mitigated the neurotoxic effects induced by SSC, suggesting potential therapeutic avenues for managing excitotoxicity .
  • Biopharmaceutical Production : In experiments involving different cell lines, the addition of SSC resulted in a significant increase in Qp while simultaneously reducing antibody fragmentation. This demonstrates the compound's utility in optimizing bioprocesses for therapeutic antibody production .

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing S-Sulfocysteine in bacterial systems like E. coli?

  • Methodological Answer : Design synthesis protocols using dual-enzyme pathways (e.g., sulfocysteine synthase [SLCYSS] and sulfocysteine lyase [SCYSSL]) to convert O-acetylserine and thiosulfate into S-Sulfocysteine. Optimize cofactor availability (e.g., NADPH for SCYSSL) and monitor competitive enzyme interactions (e.g., CYSS vs. SLCYSS) via metabolic control analysis (MCA) . Ensure reproducibility by documenting reaction conditions (pH, temperature, substrate ratios) and validating purity via HPLC or NMR .

Q. How should researchers resolve contradictions in reported enzymatic activity data for S-Sulfocysteine-related enzymes?

  • Methodological Answer : Cross-validate activity assays (e.g., spectrophotometric assays for thiol group quantification) under standardized conditions. Address variability by comparing kinetic parameters (KmK_m, VmaxV_{max}) across studies and controlling for NADPH dependency in SCYSSL-driven reactions. Use in vivo MCA to quantify flux control coefficients and identify rate-limiting steps . Reconcile discrepancies by replicating experiments with genetic knockouts (e.g., ΔCYSS mutants) .

Q. What analytical techniques are essential for characterizing S-Sulfocysteine purity and stability?

  • Methodological Answer : Employ a combination of reverse-phase HPLC (for separation), mass spectrometry (for molecular weight confirmation), and NMR (for structural elucidation). Quantify sulfite byproducts via ion chromatography and validate stability under varying pH and redox conditions. Report elemental analysis data to confirm stoichiometry .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) elucidate the role of S-Sulfocysteine in L-cysteine biosynthesis under dynamic culture conditions?

  • Methodological Answer : Use 13^{13}C-labeled substrates in fed-batch fermentations to trace carbon flux through the thiosulfate-dependent pathway. Integrate transcriptomic data (e.g., SLCYSS expression levels) with flux distributions to model pathway efficiency. Validate predictions via knockout strains and compare yields with CYSS-dependent pathways .

Q. What experimental designs mitigate confounding variables in studying NADPH dependency in S-Sulfocysteine metabolism?

  • Methodological Answer : Implement chemostat cultures to maintain consistent NADPH/NADP+ ratios. Use fluorescence-based biosensors (e.g., iNAP probes) for real-time cofactor monitoring. Pair with genetic interventions (e.g., overexpression of glucose-6-phosphate dehydrogenase [G6PDH]) to modulate NADPH availability and assess impact on SCYSSL activity .

Q. How do enzyme-substrate binding dynamics influence the competitive inhibition between CYSS and SLCYSS?

  • Methodological Answer : Conduct molecular docking simulations to predict binding affinities for O-acetylserine and thiosulfate. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate structural data (e.g., active-site mutations) with kinetic assays to identify residues critical for substrate specificity .

Q. What strategies optimize S-Sulfocysteine yield in heterologous expression systems while minimizing metabolic burden?

  • Methodological Answer : Use tunable promoters (e.g., T7 or arabinose-inducible) to balance enzyme expression. Apply genome-scale metabolic models (GEMs) to predict growth-yield trade-offs. Validate via fed-batch cultures with online monitoring of biomass and product titers .

Data Interpretation & Reporting Guidelines

Q. How should researchers present conflicting data on S-Sulfocysteine’s role in oxidative stress mitigation?

  • Methodological Answer : Differentiate between in vitro (e.g., antioxidant assays) and in vivo (e.g., ROS scavenging in bacterial systems) contexts. Use meta-analysis to assess effect sizes across studies and highlight methodological variations (e.g., stress induction methods). Discuss limitations in extrapolating findings to eukaryotic systems .

Q. What statistical frameworks are appropriate for analyzing variability in S-Sulfocysteine synthesis yields?

  • Methodological Answer : Apply ANOVA for multi-condition comparisons (e.g., varying pH, temperature) and report effect sizes with 95% confidence intervals. Use Bayesian hierarchical models to account for batch-to-batch variability. Include raw data in supplementary materials for transparency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
L-Cysteine S-sulfate
Reactant of Route 2
L-Cysteine S-sulfate

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